molecular formula C26H31N3O4S B11286792 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11286792
M. Wt: 481.6 g/mol
InChI Key: UUTAOXDWVKNAHM-UHFFFAOYSA-N
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Description

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a sulfur linkage, and an azepane ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole core.

    Sulfur Linkage Formation: The sulfur linkage is formed by reacting the indole derivative with a thiol compound under suitable conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,4-dimethoxyphenyl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and azepane derivatives.

Scientific Research Applications

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
  • 2-(1-Azepanyl)ethyl methacrylate
  • 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[(4-methylphenyl)methyl]acetamide

Uniqueness

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of an indole core, sulfur linkage, and azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H31N3O4S

Molecular Weight

481.6 g/mol

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H31N3O4S/c1-32-19-11-12-21(23(15-19)33-2)27-25(30)18-34-24-16-29(22-10-6-5-9-20(22)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30)

InChI Key

UUTAOXDWVKNAHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC

Origin of Product

United States

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